![molecular formula C24H27N3O6S B2878164 2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878056-56-5](/img/structure/B2878164.png)
2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, which is a bicyclic system with a benzene ring fused to a 1,4-dioxin ring . This group is linked to an indole ring via a sulfonyl bridge and an amino-2-oxoethyl group . The indole ring is further substituted with a diethylacetamide group .
Synthesis Analysis
The synthesis of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety can be achieved via a Pd-catalyzed asymmetric intramolecular aryl C–O bond formation . This process involves a desymmetrization strategy and the use of a chiral spirodiphosphine monoxide ligand . The overall yield of this synthesis is reported to be around 35% .Molecular Structure Analysis
The molecular structure of this compound can be determined by techniques such as X-ray crystallography . The crystal structure data reveals that the compound crystallizes in the triclinic space group P1¯ with unit cell parameters a = 5.2111 (6) Å, b = 10.843 (1) Å, c = 13.681 (1) Å, α = 79.769 (3)°, β = 86.485 (3)°, γ = 86.080 (4)° .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include alkylation, azidation, Curtius rearrangement, hydrolysis, and salification .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Antitumor Activity
Compounds with benzodioxane and acetamide moieties, similar to the one , have been synthesized and investigated for their enzyme inhibitory potential. For instance, a study highlighted the synthesis of new sulfonamides having benzodioxane and acetamide moieties, which exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE) (Abbasi et al., 2019). Another research effort focused on the antimalarial activity of sulfonamides, revealing their potential as COVID-19 drug candidates through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Antibacterial Potential
Research on N-substituted sulfonamides bearing a benzodioxane moiety demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016). This suggests that compounds with similar structural features may possess antibacterial properties.
Antioxidant Activity
The synthesis and evaluation of novel 1H-3-Indolyl derivatives, including those with benzodioxane moieties, as significant antioxidants have been documented. These compounds were designed to investigate their potential activities as antioxidants, with some showing higher activity than standard antioxidants (Aziz et al., 2021).
Zukünftige Richtungen
The future directions for research on this compound could include exploring its potential biological activities and applications. Its mechanism of action could be investigated in more detail, and its synthesis could be optimized to improve yield and purity . Further studies could also focus on elucidating its physical and chemical properties.
Wirkmechanismus
Mode of Action
The presence of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl and 1h-indol-1-yl groups suggest that it might interact with its targets via pi stacking or hydrogen bonding .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would significantly impact the compound’s bioavailability .
Eigenschaften
IUPAC Name |
2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S/c1-3-26(4-2)24(29)15-27-14-22(18-7-5-6-8-19(18)27)34(30,31)16-23(28)25-17-9-10-20-21(13-17)33-12-11-32-20/h5-10,13-14H,3-4,11-12,15-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHFIHIAHTYWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

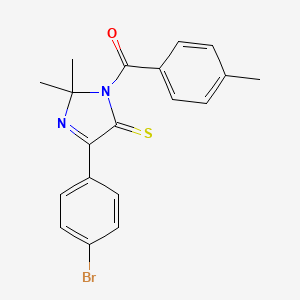
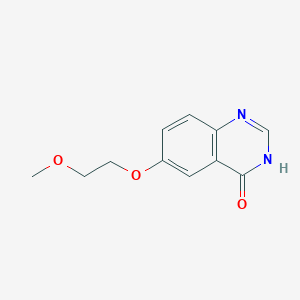
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2878087.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2878090.png)
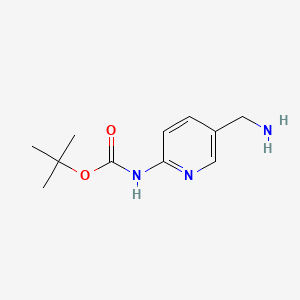
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2878093.png)
![2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2878095.png)
![N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2878098.png)
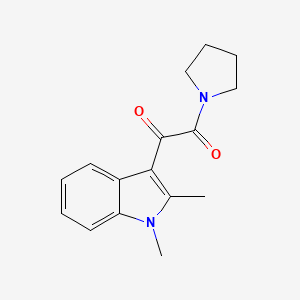
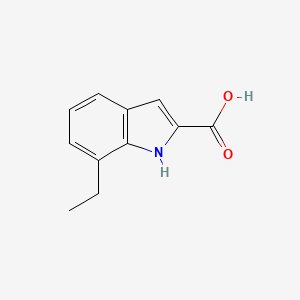
![2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid](/img/structure/B2878101.png)
![Allyl 2-(isobutylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2878102.png)
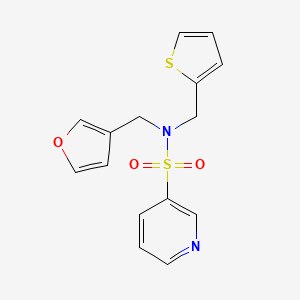
![2-[(4-fluorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2878104.png)